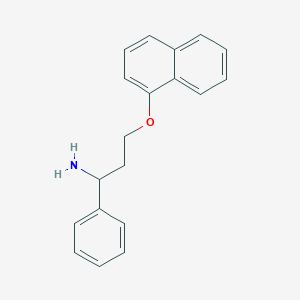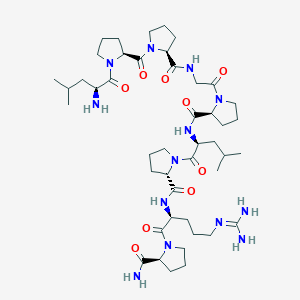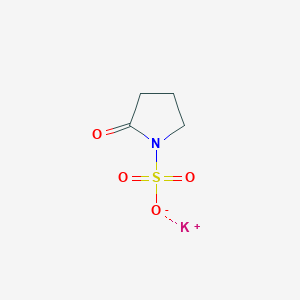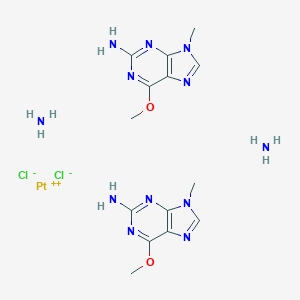
(SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride, commonly known as JM118, is a platinum-based anticancer drug that has shown promising results in preclinical studies.
Mecanismo De Acción
JM118 exerts its anticancer effects by forming DNA adducts, which interfere with DNA replication and transcription. This ultimately leads to cell death. JM118 has been shown to have a different mechanism of action compared to cisplatin, which may contribute to its improved efficacy and reduced toxicity.
Efectos Bioquímicos Y Fisiológicos
JM118 has been shown to induce DNA damage and activate apoptotic pathways in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In addition, JM118 has been shown to modulate the immune system, which may enhance its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JM118 has several advantages over other platinum-based anticancer drugs, including its improved efficacy and reduced toxicity. However, it also has some limitations, including its relatively complex synthesis method and potential for resistance development.
Direcciones Futuras
There are several future directions for research on JM118. One area of interest is the development of new formulations and delivery methods to improve its pharmacokinetic properties. Another area of interest is the investigation of its potential in combination with other anticancer agents. Additionally, there is a need for further studies to elucidate its mechanism of action and identify biomarkers for patient selection.
Métodos De Síntesis
JM118 is synthesized by reacting cisplatin with 6-methoxy-9-methyl-9H-purine-2,6-diamine in the presence of ammonium chloride and ammonium hydroxide. The resulting product is then treated with hydrochloric acid to yield the final compound.
Aplicaciones Científicas De Investigación
JM118 has been extensively studied for its anticancer properties. In vitro studies have shown that JM118 is effective against a range of cancer cell lines, including ovarian, lung, and colon cancer. In vivo studies have also demonstrated its efficacy in animal models of cancer.
Propiedades
Número CAS |
138180-67-3 |
|---|---|
Nombre del producto |
(SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride |
Fórmula molecular |
C14H24Cl2N12O2Pt |
Peso molecular |
658.4 g/mol |
Nombre IUPAC |
azane;6-methoxy-9-methylpurin-2-amine;platinum(2+);dichloride |
InChI |
InChI=1S/2C7H9N5O.2ClH.2H3N.Pt/c2*1-12-3-9-4-5(12)10-7(8)11-6(4)13-2;;;;;/h2*3H,1-2H3,(H2,8,10,11);2*1H;2*1H3;/q;;;;;;+2/p-2 |
Clave InChI |
MPHJRLQZZNBYDR-UHFFFAOYSA-L |
SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
Sinónimos |
cis-(Pt(NH3)2(O(6),9-dimethylguanine-7)2)Cl2 cis-diamminebis(O(6),9-dimethylguanine-7)platinum(II) cis-Pt-O(6),9-diMeG complex O(6),9-diMeG platinum |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



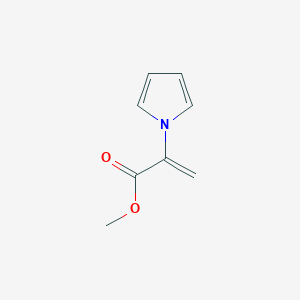
![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)
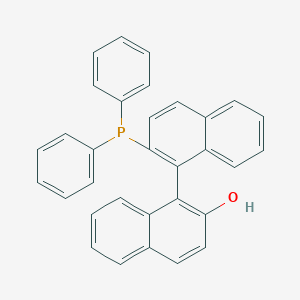
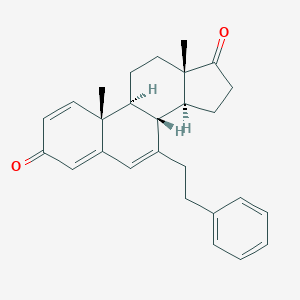
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
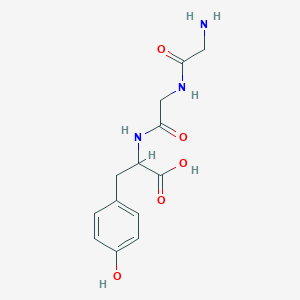
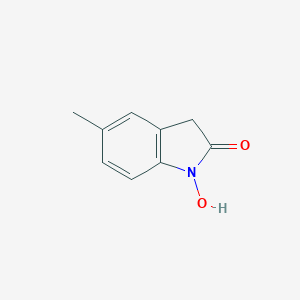
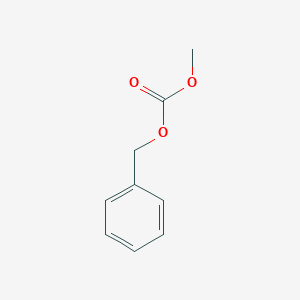
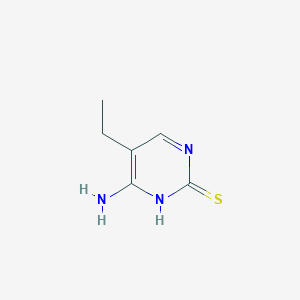
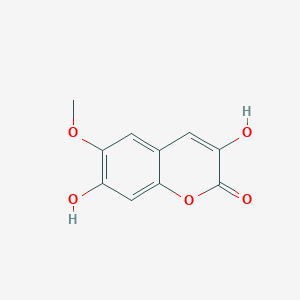
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)
